molecular formula C19H25N7O3 B2577756 ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate CAS No. 2034230-23-2

ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate

Cat. No.: B2577756
CAS No.: 2034230-23-2
M. Wt: 399.455
InChI Key: LVFHYHHPHMGWKC-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyrimidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with azetidine and piperidine derivatives. Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyrimidine rings can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Alkyl halides, acyl chlorides, DMF, DCM

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity or modulating their function. The azetidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Pyrimidine derivatives: Commonly used in antiviral and anticancer therapies.

    Azetidine derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in its combination of these three functional groups, which may confer unique biological and chemical properties not found in other compounds.

Properties

IUPAC Name

ethyl 4-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O3/c1-2-29-19(28)24-6-3-15(4-7-24)23-18(27)14-10-26(11-14)17-9-16(21-12-22-17)25-8-5-20-13-25/h5,8-9,12-15H,2-4,6-7,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFHYHHPHMGWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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